molecular formula C20H14ClN3S B12268883 6-Chloro-4-phenyl-2-[(pyridin-2-ylmethyl)sulfanyl]quinazoline

6-Chloro-4-phenyl-2-[(pyridin-2-ylmethyl)sulfanyl]quinazoline

Cat. No.: B12268883
M. Wt: 363.9 g/mol
InChI Key: NSMKXPUJIPVXPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-chloro-4-phenyl-2-{[(pyridin-2-yl)methyl]sulfanyl}quinazoline is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is part of the quinazoline family, which is known for its diverse biological activities, including anticancer, antibacterial, and antiviral properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-4-phenyl-2-{[(pyridin-2-yl)methyl]sulfanyl}quinazoline typically involves multi-step organic reactions. One common method includes the condensation of 2-aminobenzonitrile with 2-chlorobenzaldehyde to form the quinazoline core.

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow chemistry can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

6-chloro-4-phenyl-2-{[(pyridin-2-yl)methyl]sulfanyl}quinazoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted quinazoline derivatives, which can exhibit different biological activities .

Scientific Research Applications

6-chloro-4-phenyl-2-{[(pyridin-2-yl)methyl]sulfanyl}quinazoline has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 6-chloro-4-phenyl-2-{[(pyridin-2-yl)methyl]sulfanyl}quinazoline involves the inhibition of specific enzymes and receptors. It targets kinases such as PI3K and Akt, which play crucial roles in cell proliferation and survival. By inhibiting these kinases, the compound can induce cell cycle arrest and apoptosis in cancer cells .

Properties

Molecular Formula

C20H14ClN3S

Molecular Weight

363.9 g/mol

IUPAC Name

6-chloro-4-phenyl-2-(pyridin-2-ylmethylsulfanyl)quinazoline

InChI

InChI=1S/C20H14ClN3S/c21-15-9-10-18-17(12-15)19(14-6-2-1-3-7-14)24-20(23-18)25-13-16-8-4-5-11-22-16/h1-12H,13H2

InChI Key

NSMKXPUJIPVXPL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=NC3=C2C=C(C=C3)Cl)SCC4=CC=CC=N4

Origin of Product

United States

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